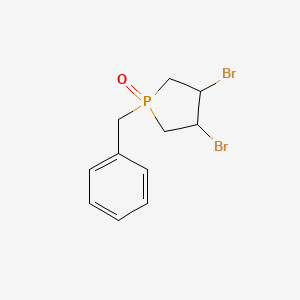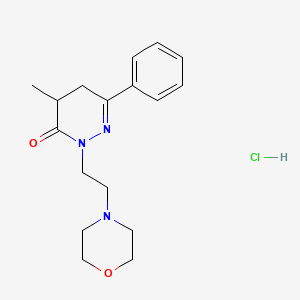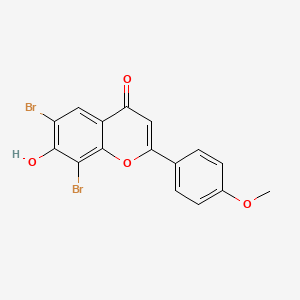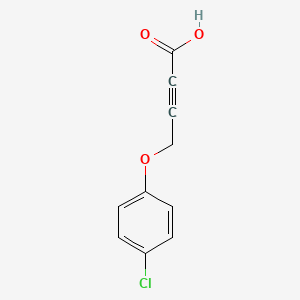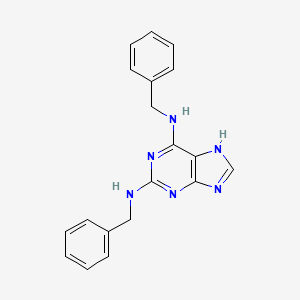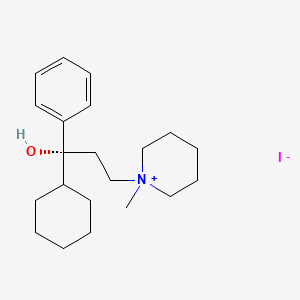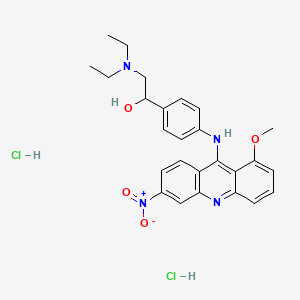
Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride is a complex organic compound that belongs to the class of acridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the nitration of acridine to introduce the nitro group, followed by methoxylation to add the methoxy group. Subsequent steps involve the introduction of the diethylamino group and the benzyl alcohol moiety through various substitution reactions. The final product is obtained as a dihydrochloride salt to enhance its solubility and stability.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The benzyl alcohol group can be oxidized to a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride for reduction. Substitution reactions may require specific catalysts or solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl alcohol group would yield benzaldehyde or benzoic acid derivatives, while reduction of the nitro group would yield an amino derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, acridine derivatives are often studied for their interactions with DNA and RNA. This compound may be used in studies investigating the binding affinity and specificity of acridine derivatives to nucleic acids.
Medicine
Medicinally, acridine derivatives have been explored for their potential as anticancer, antimicrobial, and antiviral agents. The specific compound may exhibit similar biological activities, making it a candidate for drug development.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and other materials due to their chromophoric properties.
Wirkmechanismus
The mechanism of action of Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride likely involves interaction with biological macromolecules such as DNA, RNA, or proteins. The acridine moiety is known to intercalate between nucleic acid bases, disrupting their normal function. This can lead to inhibition of DNA replication and transcription, ultimately affecting cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Proflavine: Another acridine derivative with antimicrobial properties.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
What sets Benzyl alcohol, alpha-((diethylamino)methyl)-p-((1-methoxy-6-nitro-9-acridinyl)amino)-, dihydrochloride apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
32931-74-1 |
|---|---|
Molekularformel |
C26H30Cl2N4O4 |
Molekulargewicht |
533.4 g/mol |
IUPAC-Name |
2-(diethylamino)-1-[4-[(1-methoxy-6-nitroacridin-9-yl)amino]phenyl]ethanol;dihydrochloride |
InChI |
InChI=1S/C26H28N4O4.2ClH/c1-4-29(5-2)16-23(31)17-9-11-18(12-10-17)27-26-20-14-13-19(30(32)33)15-22(20)28-21-7-6-8-24(34-3)25(21)26;;/h6-15,23,31H,4-5,16H2,1-3H3,(H,27,28);2*1H |
InChI-Schlüssel |
QSUAKADPPRTIHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC(C1=CC=C(C=C1)NC2=C3C(=NC4=C2C=CC(=C4)[N+](=O)[O-])C=CC=C3OC)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Acenaphtho[3,4-D]imidazole](/img/structure/B14675758.png)
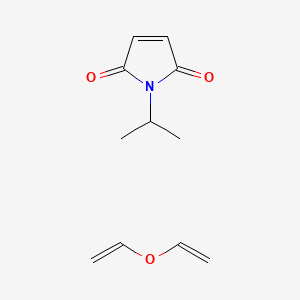
![6-Chloro-N,N'-(1,1-dimethylpropyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B14675765.png)
